molecular formula C10H18O B12303092 Bicyclo[6.1.0]nonan-9-ylmethanol

Bicyclo[6.1.0]nonan-9-ylmethanol

Cat. No.: B12303092
M. Wt: 154.25 g/mol
InChI Key: DRJFCQRIIBNSHR-UHFFFAOYSA-N
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Description

Structural Classification within Bicyclic and Strained Ring Systems

The defining feature of Bicyclo[6.1.0]nonan-9-ylmethanol is its bicyclic framework, which imparts significant chemical reactivity. Understanding this structure is key to appreciating its utility.

The Bicyclo[6.1.0]nonane framework consists of a cyclooctane (B165968) ring fused to a cyclopropane (B1198618) ring. google.com The nomenclature "[6.1.0]" describes the number of atoms in the bridges connecting the two bridgehead carbons. In this case, there are six atoms in one bridge, one atom in the second, and zero atoms in the direct connection between the bridgeheads, which is characteristic of a fused ring system. nih.govoregonstate.eduglpbio.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 38858-52-5
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Appearance Data not consistently available; derivatives are often solids or oils.
Storage Temperature 2-8°C

Data sourced from various chemical suppliers. sigmaaldrich.commdpi.com

While this compound itself is a saturated alcohol, much of its contemporary significance stems from its unsaturated derivatives, particularly those used in advanced synthesis. These stand in contrast to naturally occurring bicyclic terpene alcohols like borneol. chemimpex.com The non-terpene bicyclic alcohols derived from the bicyclo[6.1.0]nonane core are prized for their unique reactivity.

A prominent and extensively studied relative is (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, often abbreviated as BCN-OH. rsc.org This molecule incorporates a highly strained alkyne within the eight-membered ring, making it exceptionally reactive in strain-promoted cycloaddition reactions without the need for a toxic copper catalyst. nih.gov Another related compound is the alkene version, (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol, which also serves as a versatile chiral building block. rsc.org

Table 2: Comparison of this compound and its Key Unsaturated Derivatives

Compound NameCore StructureKey FeaturePrimary Application Area
This compound Saturated bicyclo[6.1.0]nonanePrimary alcohol on a strained bicyclic frameFoundational synthetic precursor
(Z)-Bicyclo[6.1.0]non-4-en-9-ylmethanol Bicyclo[6.1.0]noneneAlkene and alcohol functional groupsChiral building block in organic synthesis
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) Bicyclo[6.1.0]nonyneStrained alkyne for "click" chemistryBioorthogonal chemistry, chemical biology

Significance as a Versatile Chemical Synthon

A synthon is a conceptual unit within a molecule that assists in forming a synthesis plan. This compound and its derivatives are powerful synthons, enabling the construction of complex molecular architectures.

The true value of this compound in organic synthesis lies in its role as a versatile building block. nih.gov The primary alcohol group can be readily modified, serving as a handle to introduce a wide variety of other functional groups. rsc.orgrsc.org

Its derivatives are central to many synthetic pathways. For instance, the synthesis of the highly valuable BCN-OH often starts from a related bicycloalkene. sigmaaldrich.comoregonstate.edu The general route involves the reduction of an ester, such as ethyl endo-bicyclo-[6.1.0]-non-4-ene-9-carboxylate, to the primary alcohol using a reducing agent like lithium aluminum hydride. sigmaaldrich.com This is followed by bromination of the double bond and subsequent elimination to form the strained alkyne. sigmaaldrich.comoregonstate.edu The development of efficient, scalable syntheses for these derivatives is an active area of research. masterorganicchemistry.com

The most significant recent impact of this compound family has been in chemical biology, largely through the alkyne derivative, BCN-OH. It is recognized as a cornerstone of the "bioorthogonal chemistry" toolkit, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org

The strained alkyne in BCN-OH reacts rapidly and specifically with azide-functionalized molecules in a process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry". nih.gov This has led to numerous applications:

Protein Labeling: BCN derivatives can be attached to antibodies for applications like immuno-PET imaging. nih.gov

Drug Delivery: They are used to functionalize nanoparticles, creating systems for targeted drug delivery. nih.gov

Advanced Imaging: Fluorogenic probes created using BCN-tetrazine ligation allow for super-resolution imaging within cells. nih.gov

Bioconjugation: BCN linkers can be incorporated into oligonucleotides for therapeutic and diagnostic purposes.

Researchers have also developed a carboxylic acid analogue (BCN acid) which allows for the formation of more stable amide linkages compared to the carbamate (B1207046) linkages formed from BCN-OH, enhancing the utility of these probes in biological environments. acs.org

Historical Context and Evolution of its Research Landscape

Research into the bicyclo[6.1.0]nonane system dates back to at least the 1960s. Early studies were driven by a fundamental interest in the synthesis and properties of strained bicyclic molecules. A 1965 doctoral thesis, for example, detailed the preparation of bicyclo[6.1.0]non-4-ene from 1,5-cyclooctadiene (B75094) and investigated its reactivity, including acetolysis. gla.ac.uk A 1963 paper in the Journal of the American Chemical Society explored the solvolysis of cis-Bicyclo[6.1.0]nonane, demonstrating the academic focus on the reaction mechanisms of these strained systems. rsc.org

The research landscape has evolved dramatically. While early work focused on understanding the fundamental chemistry of the strained framework, the modern era, particularly since 2010, has seen a shift towards application-driven research. masterorganicchemistry.com The development of the hydroxymethyl-functionalized bicyclononyne (BCN-OH) was a pivotal moment, transforming the scaffold from a subject of academic curiosity into a powerful tool for chemical biology and medicinal chemistry. nih.govacs.org This evolution highlights a common trajectory in chemical research, where fundamental studies of structure and reactivity lay the groundwork for powerful, real-world applications decades later.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

9-bicyclo[6.1.0]nonanylmethanol

InChI

InChI=1S/C10H18O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,1-7H2

InChI Key

DRJFCQRIIBNSHR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2C(C2CO)CC1

Origin of Product

United States

Synthetic Methodologies for Bicyclo 6.1.0 Nonan 9 Ylmethanol and Its Functionalized Analogues

Precursor Synthesis and Building Block Derivation

The construction of the bicyclo[6.1.0]nonan-9-ylmethanol scaffold typically begins with the synthesis and modification of suitable precursors, primarily derived from cyclooctadiene.

Generation from Cyclooctadiene Scaffolds

1,5-Cyclooctadiene (B75094) serves as a common and versatile starting material for the synthesis of bicyclo[6.1.0]nonane derivatives. researchgate.net A key initial step involves the cyclopropanation of 1,5-cyclooctadiene. This reaction is often accomplished using ethyl diazoacetate in the presence of a catalyst, such as copper sulfate (B86663) or a rhodium(II) complex like Rh₂(OAc)₄. unibo.itnih.govresearchgate.net This process yields ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate as a mixture of syn and anti diastereomers. nih.gov The ratio of these diastereomers can be influenced by the choice of catalyst and reaction conditions. For instance, Rh₂(OAc)₄-catalyzed cyclopropanation in neat cyclooctadiene can produce a nearly equimolar mixture of syn and anti isomers. nih.gov

Another approach involves the monobromination of 1,5-cyclooctadiene, followed by cyclopropanation with ethyl diazoacetate to form ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates. researchgate.net These dibrominated intermediates can then undergo dehydrobromination to introduce unsaturation into the bicyclic system. researchgate.net

Formation of Functionalized Cyclopropane (B1198618) Moieties

The functionalization of the cyclopropane ring is a critical aspect of these synthetic strategies. The use of ethyl diazoacetate in the cyclopropanation step directly introduces a carboxylate group at the C9 position. unibo.itresearchgate.net This ester functionality is a versatile handle for further modifications.

For the synthesis of bicyclo[6.1.0]non-4-yn-9-ylmethanol, a strained alkyne of significant interest in bioorthogonal chemistry, the synthesis starts from the mixture of syn- and anti-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. rsc.orgrsc.org This mixture is subjected to bromination to yield (4,5-dibromobicyclo[6.1.0]nonan-9-yl)methanol. rsc.org Subsequent steps then lead to the desired functionalized cyclooctyne (B158145).

Core Synthetic Transformations and Reaction Sequences

The conversion of the initial cyclopropanated precursors into the target this compound and its analogues relies on several key transformations, including stereoselective reductions, carbene additions, and epimerization reactions.

Stereoselective Reduction Reactions (e.g., Lithium Aluminum Hydride)

The reduction of the ester or carboxylic acid functionality at the C9 position to a hydroxymethyl group is a crucial step. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this transformation. nih.govresearchgate.net The stereochemistry of the starting material influences the stereochemistry of the resulting alcohol. For example, the reduction of syn-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate with LiAlH₄ in THF yields the corresponding syn-9-(hydroxymethyl)bicyclo[6.1.0]non-4-ene. nih.gov Similarly, the anti-carboxylic acid precursor is reduced to the anti-alcohol. nih.gov This reduction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) at temperatures ranging from 0 °C to room temperature. nih.govrsc.org

The reduction of 9,9-dihalobicyclo[6.1.0]nonanes can also be achieved using reducing agents like zinc in methanol (B129727) or lithium aluminum hydride in diethyl ether. smolecule.comthieme-connect.de For instance, 9,9-dibromobicyclo[6.1.0]nonane can be reduced to 9-bromobicyclo[6.1.0]nonane. thieme-connect.de

Carbene or Carbenoid Additions to Olefinic Precursors

The formation of the bicyclo[6.1.0]nonane ring system is fundamentally a cyclopropanation reaction, which involves the addition of a carbene or carbenoid to a cyclooctene (B146475) derivative. The reaction of cis-cyclooctene with dibromocarbene, for example, yields 9,9-dibromobicyclo[6.1.0]nonane. Similarly, the addition of halocarbenes to cyclooctene often shows a high degree of endo selectivity, leading to the preferential formation of the endo-isomer of 9-halobicyclo[6.1.0]nonane. thieme-connect.de

The choice of carbene precursor and reaction conditions can influence the stereoselectivity of the addition. For instance, the addition of iodocarbene to cyclooctene and 1,3-cyclooctadiene (B162279) results in the exclusive formation of the endo-products. thieme-connect.de Ruthenium-N-heterocyclic carbene complexes have also been investigated as catalysts for the cyclopropanation of cyclooctene with ethyl diazoacetate, yielding ethyl bicyclo[6.1.0]nonane-9-carboxylate as a mixture of endo- and exo-diastereomers. uliege.be

Base-Catalyzed Epimerization and Functional Group Interconversion

Base-catalyzed epimerization is a powerful tool for controlling the stereochemistry at the C9 position of bicyclo[6.1.0]nonane derivatives. The syn- and anti-isomers of ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate can be interconverted under basic conditions. nih.gov This is particularly useful as the initial cyclopropanation often yields a mixture of diastereomers. By subjecting this mixture to saponification under epimerizing conditions, for example, using potassium tert-butoxide in the presence of water, it is possible to selectively obtain the thermodynamically more stable anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid. nih.gov

Further functional group interconversions can be carried out on the bicyclic framework. For instance, the 9-(hydroxymethyl)bicyclo[6.1.0]nona-3,5-dienes can be oxidized to the corresponding aldehydes using reagents like pyridinium (B92312) chlorochromate (PCC). researchgate.net This demonstrates the versatility of the hydroxyl group as a handle for introducing other functionalities.

Data Tables

Table 1: Synthetic Routes to this compound and Intermediates

Starting MaterialReagents and ConditionsProductReference
1,5-CyclooctadieneEthyl diazoacetate, Rh₂(OAc)₄syn- and anti-Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate nih.gov
1,5-Cyclooctadiene1. Br₂, CHCl₃; 2. N₂CHCO₂Et, CuSO₄endo- and exo-Ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate researchgate.net
syn/anti-Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylateKOBu-t, H₂O, Et₂Oanti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid nih.gov
anti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acidLiAlH₄, THFanti-(1R,8S,9R,4Z)-Bicyclo[6.1.0]non-4-ene-9-ylmethanol nih.gov
syn-Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylateLiAlH₄, THFsyn-(1R,8S,9S,4Z)-Bicyclo[6.1.0]non-4-ene-9-ylmethanol nih.gov
cis-CycloocteneDibromocarbene9,9-Dibromobicyclo[6.1.0]nonane

Advanced Approaches to Diastereoselective and Enantioselective Synthesis

The therapeutic and diagnostic potential of bicyclo[6.1.0]nonane derivatives is intrinsically linked to their specific stereochemistry. Consequently, advanced synthetic methodologies have been developed to control the three-dimensional arrangement of atoms in these complex structures, focusing on both diastereoselective and enantioselective outcomes.

The key step in constructing the bicyclo[6.1.0]nonane framework is the cyclopropanation of a cyclooctene derivative. The use of chiral catalysts in this transformation is paramount for achieving enantioselectivity. Dirhodium(II) tetracarboxylate complexes are particularly effective for these reactions, which typically involve the decomposition of a diazo compound to form a rhodium-carbene intermediate that then reacts with the alkene. nih.govnih.gov

The choice of the chiral ligand on the rhodium(II) catalyst is critical for inducing asymmetry. nih.gov Catalysts derived from chiral amino acids, such as the adamantylglycine-derived Rh₂(S-TCPTAD)₄, have demonstrated high levels of asymmetric induction in the cyclopropanation of electron-deficient alkenes. nih.gov Similarly, prolinate-based catalysts like Rh₂(S-DOSP)₄ and binaphthyl-ligated catalysts such as Rh₂(R-BPCP)₄ are highly effective for asymmetric cyclopropanations with aryldiazoacetates, allowing for the synthesis of cyclopropanecarboxylates with high enantiomeric excess (ee). nih.gov For instance, the cyclopropanation of styrene (B11656) with specific trichloroethyl (TCE) diazoesters catalyzed by Rh₂(R-BPCP)₄ can yield products with up to 98% ee. nih.gov

One notable strategy begins with the intramolecular Rh(II)-catalyzed cyclopropanation of (Z)-allylic diazoacetates to form 3-oxabicyclo[3.1.0]hexan-2-ones, which serve as chiral precursors. nih.govacs.org This initial enantioselective step sets the stereochemistry that is carried through to the final bicyclo[6.1.0]nonane product. nih.govacs.org A study aimed at synthesizing precursors for the bioorthogonal reagent BCN (bicyclo[6.1.0]nonyne) found that using the chiral catalyst Rh₂(S-BHTL)₄ at low loadings (0.27 mol%) significantly improved the diastereoselectivity of the cyclopropanation of cyclooctadiene with ethyl diazoacetate. nih.gov

The general mechanism for these reactions involves the diazo compound displacing a ligand on the rhodium complex, followed by the extrusion of nitrogen gas to form a rhodium-carbene. This highly reactive intermediate then undergoes a concerted, asynchronous cycloaddition with the alkene to form the cyclopropane ring. nih.gov The chiral environment created by the ligands on the catalyst directs the approach of the alkene to the carbene, favoring the formation of one enantiomer over the other.

Controlling the stereochemistry in bicyclo[6.1.0]nonane systems involves managing two key aspects: the relative orientation of the cyclopropane ring to the eight-membered ring, and the orientation of the substituent at the C9 position (the carbon atom unique to the cyclopropane ring). This results in endo (also referred to as syn or cis) and exo (also referred to as anti or trans) diastereomers. mdpi.comresearchgate.net

The cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate typically yields a mixture of endo and exo ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate isomers. nih.gov The ratio of these isomers is highly dependent on the catalyst used. While standard catalysts like rhodium(II) acetate (B1210297) [Rh₂(OAc)₄] often result in poor selectivity, specialized chiral catalysts can favor one diastereomer. nih.gov For example, using Rh₂(S-BHTL)₄ was shown to provide the syn (endo) precursor to BCN with a 79:21 syn/anti selectivity. nih.gov

Once the diastereomeric esters are formed, they can sometimes be separated by chromatography. Alternatively, reaction conditions can be manipulated to favor one isomer. For instance, the synthesis of the precursor for the trans-cyclooctene (B1233481) (TCO) bioorthogonal reagent involves a Rh₂(OAc)₄-catalyzed cyclopropanation followed by ester hydrolysis under conditions that cause epimerization, leading to the desired isomer. nih.gov

The separated endo and exo esters can then be reduced to the corresponding primary alcohols, this compound, while retaining their stereochemistry. A common method for this reduction is the use of lithium aluminum hydride (LiAlH₄). mdpi.comresearchgate.netrsc.org This process allows for the specific synthesis of either the endo or exo isomer of the target alcohol, which is crucial as their chemical reactivity and biological activity can differ significantly.

Table 1: Chiral Rhodium Catalysts in Bicyclo[6.1.0]nonane Synthesis

Catalyst Abbreviation Application Reference
Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] Rh₂(S-PTTL)₄ Asymmetric cyclopropanation nih.gov
Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] Rh₂(S-TCPTAD)₄ Enantioselective cyclopropanation of electron-deficient alkenes nih.gov
Dirhodium(II) tetrakis[(S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate] Rh₂(S-BHTL)₄ Diastereoselective synthesis of BCN precursors nih.gov
Dirhodium(II) tetrakis(N,N-dimethyl-2-pyrrolidone-5(S)-carboxylate) Rh₂(S-DOSP)₄ Asymmetric cyclopropanation with aryldiazoacetates nih.gov

Derivatization Strategies for Targeted Functionalities

This compound is a versatile building block. Its functional groups—the primary alcohol and potential unsaturation in the eight-membered ring—can be selectively modified to introduce a wide range of functionalities for specific applications, such as creating molecular probes for chemical biology.

The primary alcohol at the C9 position is a key handle for derivatization. It can be readily transformed into other functional groups using standard organic chemistry techniques.

Esterification and Carbamate (B1207046) Formation: The alcohol can be esterified or converted into a carbamate. For example, Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) can be activated with disuccinimidyl carbonate or bis(4-nitrophenyl) carbonate to form an activated carbonate intermediate. rsc.orgnih.gov This intermediate readily reacts with amines to form stable carbamate linkages, a common strategy for conjugating the BCN moiety to biomolecules. rsc.org

Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol can be oxidized. Oxidation with pyridinium chlorochromate (PCC) yields the corresponding bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde. mdpi.comresearchgate.net Further oxidation can produce the carboxylic acid, Bicyclo[6.1.0]nonyne carboxylic acid (BCN-acid), which offers an alternative handle for conjugation. rsc.orgresearchgate.net

Amide Formation: The BCN-acid derivative is particularly useful as it can form highly stable amide bonds via coupling reactions (e.g., using EDCI/HOBt). nih.govresearchgate.net These amide linkages have been shown to be more stable in biological media compared to the carbamate linkages often derived from the alcohol, making BCN-acid a judicious alternative for designing robust molecular probes. researchgate.net

Etherification: The alcohol can be converted to an ether. For example, treatment of ((1R,8S)/(1S,8R)-8-(azidomethyl)-9-oxabicyclo[6.1.0]nonan-1-yl)methanol with sodium hydride and methyl iodide results in the formation of the corresponding methyl ether. nih.gov

The bicyclo[6.1.0]nonane scaffold is often synthesized with unsaturation in the eight-membered ring, providing sites for further functionalization. A key strategy involves creating a strained alkyne within the ring, which is highly reactive in bioorthogonal "click" chemistry.

The synthesis of the widely used Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) starts from (Z)-Bicyclo[6.1.0]non-4-en-9-ylmethanol. rsc.org The alkene is first brominated to yield the dibromo derivative, (4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol. rsc.org Subsequent treatment of this dibromide with a strong base, such as potassium tert-butoxide, induces a double dehydrobromination to form the strained cyclooctyne ring. google.com

This strained alkyne is the key functional group for conjugation. It reacts rapidly and specifically with azides in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and with tetrazines in the inverse-electron-demand Diels-Alder (iEDDA) reaction. rsc.orgresearchgate.net These reactions proceed without the need for a cytotoxic copper catalyst, making them ideal for labeling and imaging molecules in living systems. nih.gov The ability to install this reactive alkyne functionality makes the bicyclo[6.1.0]nonane scaffold a cornerstone of modern chemical biology.

Mechanistic Insights into the Reactivity Profile of Bicyclo 6.1.0 Nonan 9 Ylmethanol

Strain-Induced Reactivity of the Cyclopropane (B1198618) and Cycloalkyne Moieties

The defining characteristic of bicyclononynes is the substantial ring strain resulting from the fusion of a three-membered cyclopropane ring and an eight-membered ring containing an alkyne. This inherent strain is the key to its enhanced reactivity compared to unstrained, linear alkynes. sigmaaldrich.com

Energetic Considerations of Ring Strain

Ring strain is a form of instability that exists when bond angles in a cyclic molecule deviate from their ideal values. In the case of bicyclo[6.1.0]nonyne, the strain energy is a composite of angle strain and torsional strain. The alkyne, which prefers a linear geometry of 180°, is forced into a significantly bent conformation within the eight-membered ring. This deviation from the ideal bond angle results in substantial angle strain. For a simple cyclooctyne (B158145), the ring strain is estimated to be around 18 kcal/mol. sigmaaldrich.comwikipedia.org

However, absolute strain energy alone is not always a sufficient predictor of reactivity. nih.gov While strain is a critical driving force, electronic factors also play a crucial role. nih.govnsf.gov For instance, the introduction of fluorine atoms or the fusion of aromatic rings to the cyclooctyne backbone can modulate reactivity in ways not solely predicted by changes in ground-state strain energy. wikipedia.orgmagtech.com.cn These modifications can stabilize the transition state of a reaction, thereby lowering the activation energy barrier. nsf.gov In essence, the high ground-state energy of the strained cycloalkyne means that less energy is required to reach the distorted geometry of the transition state. nih.govnih.gov

Influence of Strain on Pericyclic Reaction Pathways

The high degree of ring strain in bicyclononynes profoundly influences the kinetics and thermodynamics of pericyclic reactions, most notably cycloadditions. researchgate.net The release of this strain provides a powerful thermodynamic driving force for reactions that lead to more stable, less strained products. nih.gov

In the context of a [3+2] dipolar cycloaddition, such as the reaction with an azide (B81097), the strain in the cycloalkyne significantly lowers the activation energy of the reaction. nih.gov Density functional theory (DFT) calculations have shown that the energy required to distort the cycloalkyne into the transition-state geometry is much lower than for a linear alkyne. nih.govnih.gov This is because the ground state of the cycloalkyne is already geometrically distorted towards the transition state. nih.gov This pre-distortion minimizes the activation barrier, allowing the reaction to proceed rapidly under mild conditions without the need for catalysts. nih.govresearchgate.net

Bioorthogonal Click Chemistry: Strain-Promoted Cycloaddition Reactions

The unique reactivity of bicyclononynes, driven by ring strain, makes them ideal reagents for bioorthogonal chemistry. These are reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The most prominent application of bicyclononynes in bioorthogonal chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cnnih.gov This reaction involves the [3+2] cycloaddition between a strained cycloalkyne, like BCN, and an azide to form a stable triazole linkage. thieme-connect.de

The original "click" chemistry, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient but relies on a copper(I) catalyst. thieme-connect.de This copper catalyst is cytotoxic, limiting its application in living systems. biochempeg.comwikipedia.orgnih.gov

SPAAC, using strained cyclooctynes like BCN, overcomes this limitation by proceeding rapidly without the need for a metal catalyst. sigmaaldrich.comthieme-connect.de The driving force for the reaction is the release of the high ring strain inherent in the bicyclononyne structure. sigmaaldrich.commagtech.com.cn This allows the reaction to be performed under physiological conditions (ambient temperature, aqueous solution), making it truly bioorthogonal. nih.govrsc.org Bicyclo[6.1.0]nonyne (BCN) derivatives are particularly well-suited for these applications due to their high reactivity, stability, and relative hydrophilicity. biochempeg.comwikipedia.org This combination of properties enables the efficient and specific labeling of biomolecules, such as proteins, glycans, and nucleic acids, within living cells and organisms. nih.govwikipedia.org

The efficacy of a SPAAC reaction is quantified by its second-order rate constant (k₂). Extensive kinetic studies have been performed to evaluate the reactivity of various cyclooctynes. The reaction rates are typically determined by monitoring the reaction progress using techniques like NMR, UV-Vis, or IR spectroscopy. nih.gov BCN exhibits excellent reaction kinetics with azides, making it a popular choice for bioconjugation. biochempeg.com Its reactivity is often benchmarked against other cyclooctynes and with standard azide partners like benzyl (B1604629) azide. thieme-connect.de The rate of SPAAC can be influenced not only by the structure of the cycloalkyne but also by the electronic properties of the azide partner. nih.gov

The table below presents a comparison of second-order rate constants for BCN and other common cyclooctynes in reactions with azides, illustrating the kinetic landscape of SPAAC.

CycloalkyneAbbreviationRate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference
Bicyclo[6.1.0]nonyneBCN0.14 nsf.gov
CyclooctyneOCT0.0024 nsf.gov
DibenzoazacyclooctyneDIBAC0.12 nsf.gov
BiarylazacyclooctynoneBARAC0.96 nsf.gov
4-DibenzocyclooctynolDIBO0.054 nih.gov

In another study, the reaction of endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) with 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole yielded a second-order rate constant of 0.76 M⁻¹s⁻¹. researchgate.net Furthermore, the reaction between a phenyl sydnone (B8496669) and BCN was found to have a rate constant of 0.054 M⁻¹s⁻¹. nih.gov These studies highlight the versatility and favorable kinetics of BCN in various strain-promoted cycloaddition reactions.

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful, catalyst-free cycloaddition that occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org This reaction is characterized by its rapid kinetics and high selectivity, making it a valuable tool in chemical biology and materials science. rsc.orgrsc.orgmdpi.com The reactivity in IEDDA reactions is governed by the frontier molecular orbitals (FMO), specifically the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. wikipedia.orgmdpi.com Strained alkenes, such as those found in the bicyclo[6.1.0]nonane framework, are particularly effective dienophiles due to their high-lying HOMO, which leads to a smaller energy gap with the diene's LUMO and thus accelerates the reaction. rsc.orgmdpi.com

The bicyclo[6.1.0]nonene system, the unsaturated counterpart to bicyclo[6.1.0]nonan-9-ylmethanol, and its derivatives are highly reactive dienophiles in IEDDA reactions with a variety of electron-deficient heteroaromatic dienes.

Tetrazines: 1,2,4,5-tetrazines are the most reactive and widely used dienes in IEDDA reactions. nih.gov Their reactions with strained alkenes like trans-bicyclo[6.1.0]nonene are exceptionally fast. rsc.orgresearchgate.net The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in the formation of a stable dihydropyridazine, which may then oxidize to a pyridazine. rsc.orgresearchgate.net This high reactivity is a key feature in bioorthogonal chemistry, enabling the labeling of biomolecules under physiological conditions. nih.govnih.gov

Triazines: 1,2,4-triazines and 1,2,3-triazines also participate in IEDDA reactions, though they are generally less reactive than tetrazines. sigmaaldrich.comacs.orgunits.it The reactivity of triazines can be tuned by substituents; electron-withdrawing groups on the triazine ring enhance its reactivity. sigmaaldrich.comtcsedsystem.edu While less reactive, triazines offer greater stability in certain physiological environments, making them useful for specific bioorthogonal applications. units.it

Pyrazoles: While less common as dienes in IEDDA reactions compared to tetrazines and triazines, certain functionalized pyrazoles can undergo cycloaddition with highly reactive dienophiles. The reactivity is dependent on the specific substitution pattern of the pyrazole (B372694) ring.

The general reactivity trend for these dienes with a given strained alkene is: Tetrazines > Triazines > Pyrazoles .

The structure of the dienophile, particularly the degree of ring strain and the nature of its substituents, has a profound impact on the efficiency and selectivity of IEDDA reactions. rsc.orgmdpi.com

Ring Strain: Increased ring strain in the dienophile raises the energy of its HOMO, leading to a significant increase in the reaction rate. rsc.org For cyclic alkenes, the reactivity generally follows the order: cyclopropene (B1174273) > cyclobutene (B1205218) > cyclopentene (B43876) > cyclohexene. rsc.org The trans-isomer of bicyclo[6.1.0]nonene, possessing significant ring strain, is a highly reactive dienophile. rsc.orgresearchgate.net

Substituent Effects: Electron-donating groups on the dienophile can increase the HOMO energy, thereby accelerating the reaction. researchgate.netnih.gov Conversely, electron-withdrawing groups can decrease the reaction rate. Steric hindrance from bulky substituents on the dienophile can also reduce reaction efficiency by impeding the approach of the diene. nih.gov

Selectivity: IEDDA reactions are typically highly regioselective and stereoselective. units.it The regioselectivity is dictated by the electronic properties of the substituents on both the diene and dienophile. units.it The stereoselectivity often follows the endo rule, similar to standard Diels-Alder reactions, although exceptions can occur. units.it

The following table summarizes the relative reactivity of various dienophiles in IEDDA reactions, highlighting the importance of ring strain.

DienophileRelative ReactivityKey Structural Feature
trans-Bicyclo[6.1.0]noneneVery HighHigh ring strain
trans-Cyclooctene (B1233481) (TCO)Very HighHigh ring strain
NorborneneModerateStrained bicyclic system
CyclopenteneLowModerate ring strain
Styrene (B11656)Very LowUnstrained alkene

Interactive Data Table: Dienophile Reactivity in IEDDA Reactions Users can filter and sort the data based on dienophile and reactivity.

Other Significant Reaction Pathways

Beyond cycloadditions, the structural features of this compound and its derivatives allow for other important transformations.

The double bond in bicyclo[6.1.0]nonene systems is susceptible to both electrophilic and nucleophilic attack, although its reactivity is influenced by the fused cyclopropane ring.

Electrophilic Additions: The strained double bond can react with electrophiles. For instance, the addition of bromine to cyclic allenes, which can be related to the strained system, has been studied. acs.org Halogenation reactions, such as the addition of dihalocarbenes, have also been explored in related bicyclic systems. smolecule.com

Nucleophilic Additions: The hydroxyl group of this compound can act as an internal nucleophile. More commonly, in related bicyclo[6.1.0]nonyne systems, the primary alcohol can be converted into an electrophilic species to allow for coupling with various nucleophiles like alcohols and amines. nih.govrsc.orgresearchgate.net The reactivity of the unsaturated bond towards external nucleophiles is generally less favored unless activated by adjacent electron-withdrawing groups.

Epoxides derived from bicyclo[6.1.0]nonene are valuable synthetic intermediates due to their inherent ring strain, which facilitates ring-opening reactions. researchgate.netrsc.org These reactions can be initiated by both nucleophiles and acids, leading to a variety of functionalized cyclooctane (B165968) derivatives.

Nucleophilic Ring-Opening: Nucleophiles typically attack the less sterically hindered carbon of the epoxide. researchgate.net This has been demonstrated in the synthesis of various biologically active molecules where epoxides are opened by nucleophiles such as amines, azides, and thiols. mdpi.comsemanticscholar.org For example, spirocyclic epoxides containing a cyclobutane (B1203170) motif undergo ring-opening with various nucleophiles to introduce hydroxy-substituted cyclobutane structures. semanticscholar.org

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, activating the epoxide for attack by a nucleophile. nih.gov This can lead to the formation of diols or other functionalized products depending on the reaction conditions and the nucleophile present. nih.gov Intramolecular Friedel-Crafts epoxy-arene cyclization is an example of an acid-catalyzed ring-opening followed by cyclization. nih.gov

The regioselectivity and stereoselectivity of these ring-opening reactions are crucial for their application in the synthesis of complex molecules. mdpi.comscispace.com

Stereochemical Aspects and Conformational Analysis

Chiral Recognition and Diastereomeric Control in Bicyclo[6.1.0]nonane Derivatives

Chiral recognition is a fundamental process where a chiral molecule interacts differently with the enantiomers of another chiral compound. rsc.orgmdpi.com In the context of bicyclo[6.1.0]nonane derivatives, this is crucial for separating enantiomers and for understanding their interactions in biological systems. mdpi.com The stereochemical arrangement of the bicyclo[6.1.0]nonane skeleton, particularly the orientation of substituents on the cyclopropane (B1198618) ring, leads to the formation of diastereomers, most commonly referred to as endo and exo isomers. mdpi.comresearchgate.net

Diastereomeric control in the synthesis of these compounds is a key challenge. For instance, the cyclopropanation of 1,5-cyclooctadiene (B75094) with ethyl diazoacetate typically yields a mixture of endo and exo diastereomers. mdpi.comresearchgate.net The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. In one study, the cyclopropanation of a dibrominated cyclooctadiene derivative produced a 40:60 ratio of endo to exo ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates. mdpi.com The stereochemistry of these isomers was confirmed by analyzing the NMR coupling constants of the protons on the cyclopropane ring. researchgate.net

The ability to control and separate these diastereomers is paramount, as their physical properties and chemical reactivity can differ significantly.

Strategies for Diastereomeric Purity in Synthetic Transformations

Achieving high diastereomeric purity is essential for the specific applications of bicyclo[6.1.0]nonane derivatives, especially in areas like bioorthogonal chemistry. nih.gov Several synthetic strategies have been developed to this end.

One primary strategy involves the use of chiral catalysts in the cyclopropanation step. For example, rhodium catalysts have been shown to provide stereoselective synthesis of bicyclo[6.1.0]nonene precursors. Specifically, the catalyst Rh₂(S-BHTL)₄ can produce the precursor to bicyclo[6.1.0]nonyne (BCN) with a 79:21 syn/anti (corresponding to exo/endo) selectivity. nih.gov Another approach involves a rhodium-catalyzed cyclopropanation followed by ester hydrolysis under conditions that cause epimerization, which can favor the formation of the desired diastereomer. nih.gov

Another powerful method is the intramolecular cyclopropanation of specifically designed precursors. Gold-catalyzed intramolecular cyclopropanation of 1,8-enyne substrates has been successfully used to construct the bicyclo[6.1.0]nonane core with high stereocontrol, paving the way for the total synthesis of complex natural products. researchgate.netresearchgate.net

Once a mixture of diastereomers is formed, chromatographic separation is a common method to obtain pure isomers. For example, endo and exo ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates were successfully separated using column chromatography. mdpi.comresearchgate.net These separated isomers can then be converted into other derivatives, such as the corresponding alcohols (including bicyclo[6.1.0]nonan-9-ylmethanol derivatives) and aldehydes, while retaining their stereochemical integrity. mdpi.com

Table 1: Catalytic Systems for Diastereoselective Synthesis

Catalyst Reaction Type Substrate Product(s) Diastereomeric Ratio (exo:endo / syn:anti) Reference
CuSO₄ Intermolecular Cyclopropanation 1,5-Cyclooctadiene derivative Ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates 60:40 mdpi.comresearchgate.net
Rh₂(OAc)₄ Intermolecular Cyclopropanation Cyclooctene (B146475) Bicyclo[6.1.0]nonene precursor N/A (followed by epimerization) nih.gov
Rh₂(S-BHTL)₄ Intermolecular Cyclopropanation Cyclooctene Bicyclo[6.1.0]nonene precursor 79:21 nih.gov

Conformational Dynamics of the Bicyclo[6.1.0]nonane Ring System

The bicyclo[6.1.0]nonane ring system is a conformationally complex structure. The eight-membered ring is not planar and can adopt several low-energy conformations. X-ray crystallography studies of a tetrahalogenated derivative, rac-4,5-trans-dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane, revealed that the molecule adopts a distorted twist-chair conformation. researchgate.net In this structure, the cyclopropane ring is positioned nearly parallel to the plane formed by four of the methylene (B1212753) carbons of the larger ring. researchgate.net

The conformation of the ring system has a direct impact on the molecule's reactivity. The diastereoselectivity observed in nucleophilic additions to bicyclo[m.1.0]alk-3-en-2-ones, including the eight-membered ring system (m=6), can be explained by considering the low-energy conformations of the starting material. nih.gov For reactions believed to proceed through an early transition state, such as 1,2-additions, the stereochemical outcome is largely dictated by the ground-state conformation of the cyclopropyl (B3062369) enone. nih.gov

Influence of Stereochemistry on Reaction Outcomes and Biological Interactions

The stereochemistry of bicyclo[6.1.0]nonane derivatives profoundly influences their chemical reactivity and potential biological activity. The endo and exo arrangement of substituents creates distinct steric environments, leading to different outcomes in subsequent reactions.

In nucleophilic additions to bicyclo[6.1.0]non-3-en-2-one, the stereoselectivity of the attack is highly dependent on both the nucleophile and the substrate's conformation. nih.gov For instance, 1,2-additions of n-butyllithium were found to be highly diastereoselective. nih.gov In contrast, the diastereoselectivity of 1,4-additions with lithium diorganocuprates was also high for the 8-membered enone, but this did not correlate simply with the lowest energy conformation, suggesting a more complex, late transition state. nih.gov

The specific stereochemistry of bicyclo[6.1.0]nonane derivatives is also critical for their use in bioorthogonal chemistry. These compounds, particularly strained alkyne derivatives (BCN), are used in strain-promoted alkyne-azide cycloadditions (SPAAC) for labeling biomolecules. nih.govrsc.org The synthesis of these reagents requires high stereochemical purity to ensure efficient and specific reactions in a biological setting. nih.gov While direct biological activity data for this compound is not extensively detailed, studies on related complex molecules show that changes in stereochemistry at key positions can have a major impact on biological functions, such as antibacterial and anti-inflammatory activity. nih.gov This underscores the principle that the precise three-dimensional arrangement of a molecule is fundamental to its interaction with biological targets.

Table 2: Influence of Stereoisomerism on Reactivity

Reactant Reaction Type Stereochemical Feature Outcome Reference
(Z)-Bicyclo[6.1.0]non-3-en-2-one 1,2-Addition (n-butyllithium) Ring Conformation High diastereoselectivity nih.gov
(Z)-Bicyclo[6.1.0]non-3-en-2-one 1,4-Addition (Lithium diorganocuprates) Ring Conformation High diastereoselectivity nih.gov
Ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate Dehydrobromination endo vs. exo isomers Formation of corresponding endo and exo diene products mdpi.com

Advanced Research Applications in Chemical and Biological Sciences

Bicyclo[6.1.0]nonan-9-ylmethanol as a Chiral Building Block in Complex Molecule Synthesis

The bicyclo[6.1.0]nonane framework is a versatile chiral building block utilized in the stereoselective synthesis of complex molecules. Its rigid, three-dimensional geometry provides a valuable scaffold for constructing molecules with specific spatial arrangements, a critical factor in developing new therapeutic agents. Research has increasingly focused on moving away from flat, aromatic compounds towards more saturated, three-dimensional structures, as these often have a higher probability of success in clinical trials.

The CUBIC project (Chiral building blocks with bridged polycyclic structures) highlights the importance of developing methods to produce three-dimensional, asymmetrical molecules to enhance therapeutic potential. The synthesis strategy involves using a chiral catalyst to interact with a precursor on only one of its two sides, favouring the creation of one enantiomer. This initial chiral compound is then used in subsequent reactions to build more complex bridged or cage-like polycyclic molecules. The bicyclo[6.1.0]nonane scaffold is an exemplary starting point for such strategies, enabling the generation of a wide variety of compounds with multiple stereocentres.

Design and Implementation of Bioorthogonal Molecular Probes and Reagents

The Bicyclo[6.1.0]nonyne derivative of the parent alcohol, often referred to as BCN, is one of the most prominent strained-alkyne scaffolds used in chemical biology. rsc.orgnih.gov Its utility stems from its participation in bioorthogonal reactions—chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The primary alcohol group on the this compound molecule serves as a convenient handle for attaching other molecules or "payloads". nih.gov Researchers have also developed an oxidized analogue, BCN acid, which can be functionalized via amide bond formation to create molecular probes with superior stability compared to the more common carbamate (B1207046) derivatives. rsc.orgnih.gov

Site-Specific Labeling and Modification of Biomolecules

A significant challenge in chemical biology is the rapid and site-specific labeling of proteins and other biomolecules with diverse probes. BCN has proven instrumental in addressing this challenge. Scientists have developed aminoacyl-tRNA synthetase/tRNA pairs that enable the genetic encoding and site-specific incorporation of BCN-containing unnatural amino acids into proteins within E. coli and live mammalian cells. sigmaaldrich.com This allows for the precise placement of a reactive BCN handle at any desired location in a protein's structure. sigmaaldrich.com

This strategy is not limited to proteins. Novel BCN linker derivatives have been synthesized that can be directly incorporated into oligonucleotides during standard automated solid-phase synthesis. glpbio.com This allows for the creation of oligonucleotides with multiple BCN moieties, which can then be conjugated with other molecules without requiring post-synthesis derivatization. glpbio.com

Strategies for Conjugation in Bioconjugation Chemistry

The primary bioconjugation strategy involving BCN is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). sigmaaldrich.comglpbio.com This reaction is a cornerstone of "click chemistry" and is particularly valuable for in vivo applications because it does not require a cytotoxic copper catalyst. sigmaaldrich.comchemimpex.com The high degree of ring strain in the bicyclononyne's triple bond allows it to react efficiently and selectively with azide-functionalized molecules to form a stable triazole linkage. sigmaaldrich.comchemimpex.com

The reaction between BCN and tetrazines, another form of bioorthogonal chemistry known as an inverse-electron-demand Diels-Alder reaction, is exceptionally fast, with reaction rates reported to be 3 to 7 orders of magnitude faster than many other bioorthogonal reactions. sigmaaldrich.com This rapid kinetics is crucial for labeling proteins on a timescale relevant for studying dynamic biological processes. sigmaaldrich.com Unlike some other strained alkenes, the BCN-tetrazine reaction yields a single product with a defined stereochemistry. sigmaaldrich.com

Table 1: Properties of (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Data sourced from commercial supplier information)

PropertyValue
Molecular FormulaC₁₀H₁₄O
Molecular Weight150.22 g/mol
CAS Number1263166-90-0
AppearancePowder
Functional GroupHydroxyl
Reaction SuitabilityClick Chemistry Linker
Storage Temperature-20°C

Applications in Protein Functionalization and Imaging Studies

The ability to site-specifically incorporate BCN into proteins and its rapid, fluorogenic reactivity have enabled advanced applications in protein functionalization and imaging. sigmaaldrich.com By reacting a BCN-modified protein with a fluorescent dye that contains a corresponding azide (B81097) or tetrazine group, researchers can attach a fluorescent label to a specific site on the protein. sigmaaldrich.com

This approach allows for the efficient, specific, and rapid fluorogenic labeling of proteins in vitro, in E. coli, and in live mammalian cells. sigmaaldrich.com A specific example includes the synthesis of fluorescently labeled trastuzumab, an antibody protein, using a BCN linker for conjugation. rsc.org These methods are foundational for imaging studies that investigate protein localization, trafficking, and interactions within the complex environment of a living cell. sigmaaldrich.com The success of these techniques in cell culture suggests the potential to extend this labeling approach to site-specific protein imaging in whole animals. sigmaaldrich.com

Utility in the Synthesis of Natural Products and Analogues

The unique bicyclic framework of this compound and its derivatives makes them valuable building blocks in the synthesis of natural products and their analogues. rsc.org The ability to construct complex, three-dimensional molecules is crucial in this field, as the biological activity of a natural product is intrinsically linked to its structure. The use of these chiral synthons can facilitate the discovery of new compounds with potential medicinal properties. rsc.org

Development of Novel Materials and Polymers with Tailored Properties

The application of this compound extends into materials science, where it is studied for its potential in creating novel materials and polymers with enhanced and tailored properties. rsc.org The hydroxyl group of the molecule provides a reactive site for initiating polymerization.

One reported method for creating new polymers involves the O-alkylation of Bicyclo[6.1.0]non-4-yn-9-ylmethanol through the ring-opening polymerization of epoxides and lactones. nih.gov This strategy allows for the growth of polymer chains directly from the bicyclic core, integrating its unique structural features into the final material. Furthermore, related cyclooctyne (B158145) structures are being explored for the targeted functionalization of silicon surfaces, opening possibilities for creating advanced, layered materials with specific chemical properties. unibo.it

Computational and Theoretical Investigations

Application of Frontier Molecular Orbital (FMO) Theory to Reaction Mechanisms

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the reactivity of bicyclo[6.1.0]nonan-9-ylmethanol, particularly in cycloaddition reactions. nih.govscribd.com This theory posits that the most significant interactions governing a reaction's feasibility and rate occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. scribd.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical determinant of reactivity; a smaller gap generally leads to a faster reaction. scribd.com

In the context of inverse electron-demand Diels-Alder (iEDDA) reactions, BCN acts as the dienophile, and its HOMO interacts with the LUMO of a diene. nih.govacs.org For instance, the reaction between BCN and 1,2,4,5-tetrazines is a widely used bioorthogonal reaction. nih.govnih.gov Computational studies have shown that the reactivity of BCN can be compared with other strained dienophiles, like trans-cyclooctene (B1233481) (TCO), by analyzing their respective HOMO energies. nih.gov TCO possesses a significantly higher energy HOMO compared to BCN, which, according to FMO theory, explains why TCO reacts much faster with electron-deficient dienes like 1,2,4,5-tetrazines. nih.govacs.org

However, FMO theory alone does not always predict the correct reactivity trends. While BCN is less reactive than TCO with tetrazines, it is significantly more reactive with other dienes, such as certain ortho-benzoquinones. nih.govacs.org This discrepancy is explained by the influence of secondary orbital interactions. In the reaction with ortho-benzoquinone, the HOMO-1 of BCN (the orbital just below the HOMO) has a favorable interaction with the diene's LUMO, enhancing BCN's reactivity beyond what is predicted by the primary HOMO-LUMO interaction alone. nih.gov

Table 1: Calculated Molecular Orbital Energies (eV) for Dienophiles and Dienes

Data sourced from computational analysis using DFT. acs.org

CompoundOrbitalEnergy (eV)
trans-Cyclooctene (TCO)HOMO-5.73
This compound (BCN)HOMO-6.44
This compound (BCN)HOMO-1-7.21
1,2,4,5-Tetrazine (Diene 1 )LUMO-3.53
Naphthalene-fused Cyclopentadienone (Diene 2Methyl )LUMO-2.31
t-Butyl substituted ortho-Benzoquinone (Diene 3 )LUMO-3.00
Note: Calculations were performed on the bicyclo[6.1.0]nonyne core (BCN) as a model for the methanol (B129727) derivative. acs.org

Analysis of Distortion Energies and Their Role in Reactivity

While FMO theory explains the electronic component of reactivity, a complete picture requires analyzing the structural distortions that reactants must undergo to reach the transition state. The distortion/interaction model, also known as the activation strain model, dissects the activation energy of a reaction into two components: the distortion energy (ΔEdist) and the interaction energy (ΔEint). nih.govacs.org

The distortion energy is the energy required to deform the reactants from their ground-state geometries into the geometries they adopt in the transition state. nih.gov For highly strained molecules like BCN, the inherent ring strain can paradoxically lower the distortion energy needed to achieve the transition state geometry for a cycloaddition, thereby increasing reactivity. whiterose.ac.uk

Computational analyses have been used to compare the distortion and interaction energies for reactions of BCN and TCO with various dienes. nih.govacs.org

With 1,2,4,5-Tetrazine (Diene 1) : The reaction with TCO is favored by both a lower distortion energy and a more stabilizing interaction energy, leading to a much faster reaction compared to BCN. acs.org

With Cyclopentadienone (Diene 2Methyl) : The distortion energies favor the reaction with TCO, but this is offset by more stabilizing interaction energies with BCN. acs.org This results in the two dienophiles having similar reactivities toward this diene. acs.org

With ortho-Benzoquinone (Diene 3) : The reaction with BCN is significantly favored due to a much more stabilizing interaction energy, which overcomes the slightly less favorable distortion energy. nih.govacs.org This leads to BCN being more reactive than TCO in this specific cycloaddition. nih.gov

This detailed analysis reveals that a balance between minimizing reactant distortion and maximizing transition state interaction governs the ultimate reaction rate. nih.govacs.org

Table 2: Distortion/Interaction Analysis (kcal/mol) for Diels-Alder Reactions

Data calculated to understand the origins of reactivity differences. acs.org

ReactionΔEdist (Diene)ΔEdist (Dienophile)Total ΔEdistΔEintΔE‡ (Activation Energy)
TCO + Diene 1 2.96.59.4-20.0-10.6
BCN* + Diene 1 7.96.414.3-20.6-6.3
TCO + Diene 2Methyl 7.46.814.2-21.4-7.2
BCN* + Diene 2Methyl 7.59.416.9-24.4-7.5
TCO + Diene 3 10.36.717.0-23.1-6.1
BCN* + Diene 3 11.28.820.0-30.9-10.9
Note: Calculations were performed on the bicyclo[6.1.0]nonyne core (BCN) as a model for the methanol derivative. acs.org

Quantum Chemical Calculations for Strain Energy and Stability Assessment

A variety of high-level computational methods are employed to calculate strain energies in hydrocarbons. mdpi.comresearchgate.net These include:

Density Functional Theory (DFT) : A widely used method that balances computational cost and accuracy. Functionals like M06-2X paired with basis sets such as def2-TZVP have been shown to provide a favorable trade-off for calculating energies of organic molecules. nrel.gov

Composite Methods : High-accuracy methods like W1BD, G-4, CBS-APNO, and CBS-QB3 provide more precise energy calculations by combining results from different levels of theory to approximate a complete basis set limit. mdpi.comresearchgate.net

These methods calculate the total electronic energy of the molecule. The strain energy is then determined by comparing this value to a hypothetical, strain-free reference molecule constructed from computational group increments. mdpi.comresearchgate.net Such calculations confirm the high-energy, unstable nature of the bicyclo[6.1.0]nonyne framework, which directly translates to its high reactivity in strain-releasing reactions like cycloadditions. nih.gov

Predictive Modeling for Reactivity, Regioselectivity, and Stereoselectivity

Reactivity Prediction : As demonstrated, the relative rates of BCN with different reaction partners can be predicted by calculating activation barriers (ΔE‡). acs.org These calculations, which incorporate both orbital interactions and distortion energies, successfully explain experimental observations, such as the inverted reactivity of BCN and TCO with different dienes. nih.govacs.org

Regioselectivity and Stereoselectivity : For reactions involving unsymmetrical partners, multiple products can be formed. Predictive modeling can determine the most likely outcome by calculating the transition state energies for all possible pathways. The pathway with the lowest energy transition state corresponds to the major product. The stereochemistry, such as the endo or exo approach in a Diels-Alder reaction, is also determined by the relative stability of the corresponding transition states. The models achieve this by analyzing the specific orbital overlaps and steric interactions present in each potential transition state geometry.

These predictive capabilities are crucial for designing new bioorthogonal probes and for understanding the outcomes of complex chemical transformations involving BCN and its derivatives. nih.gov

Elucidation of Antiaromaticity and Predistortion Effects in Cycloaddition Reactions

In certain cycloaddition reactions, the properties of the diene partner can have a profound effect on the reactivity of BCN. Concepts such as hyperconjugative antiaromaticity and predistortion in the diene can significantly lower the activation barrier. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.